molecular formula C11H16N2O2S B15301571 N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide

Cat. No.: B15301571
M. Wt: 240.32 g/mol
InChI Key: NIOGJNFCTRWEJG-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is a compound of significant interest in the fields of chemistry, biology, and medicine. It is known for its diverse applications and unique chemical properties. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino-substituted phenyl ring, which is further connected to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide typically involves the reaction of 4-aminophenylmethanesulfonamide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: An antibiotic used in combination with trimethoprim.

    Ampiroxicam: An anti-inflammatory drug with a sulfonamide group.

Uniqueness

N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N-[4-(cyclopropylmethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-7,9,12-13H,2-3,8H2,1H3

InChI Key

NIOGJNFCTRWEJG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NCC2CC2

Origin of Product

United States

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